
BMS-303141: A Targeted Approach to Disrupting
Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and

survival. A key feature of this altered metabolism is the increased reliance on de novo

lipogenesis for the synthesis of cellular membranes and signaling molecules. ATP-citrate lyase

(ACLY), a pivotal enzyme that links glucose metabolism to lipid synthesis, has emerged as a

promising therapeutic target in oncology. BMS-303141 is a potent and cell-permeable small

molecule inhibitor of ACLY. This technical guide provides a comprehensive overview of the core

principles of BMS-303141's mechanism of action, its impact on cancer cell metabolism, and the

key signaling pathways it modulates. Detailed experimental protocols and quantitative data are

presented to facilitate further research and drug development efforts in this area.

Introduction: The Role of ACLY in Cancer
Metabolism
Cancer cells are characterized by an increased uptake of glucose and a high rate of glycolysis,

even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic

shift provides the necessary building blocks and energy for rapid cell growth. A crucial

downstream consequence of this altered glucose metabolism is the enhanced synthesis of fatty

acids.
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ATP-citrate lyase (ACLY) is a key cytosolic enzyme that catalyzes the conversion of citrate to

acetyl-CoA, the primary substrate for both fatty acid and cholesterol biosynthesis.[1] In cancer

cells, citrate derived from the mitochondrial tricarboxylic acid (TCA) cycle is exported to the

cytoplasm, where ACLY converts it into acetyl-CoA.[1] This process is fundamental for the de

novo synthesis of lipids required for the formation of new cell membranes and for post-

translational protein modifications like histone acetylation, which plays a role in gene

expression.[2]

Given its central role in linking glucose metabolism to lipogenesis, ACLY is frequently

overexpressed in various cancers and its inhibition has been shown to suppress tumor cell

growth and induce apoptosis, making it an attractive target for cancer therapy.[1][3]

BMS-303141: A Potent Inhibitor of ATP-Citrate Lyase
BMS-303141 is a highly potent and cell-permeable inhibitor of ATP-citrate lyase.[4] Its inhibitory

action blocks the production of cytosolic acetyl-CoA, thereby disrupting de novo lipogenesis.

This targeted inhibition of a critical metabolic pathway forms the basis of its anti-neoplastic

activity.

Quantitative Data on BMS-303141 Activity
The efficacy of BMS-303141 has been quantified in various in vitro and in vivo studies. The

following tables summarize the key quantitative data available.

Parameter Value Cell Line/System Reference

ACLY Inhibition IC50 0.13 µM
Human recombinant

ACL
[4][5]

Lipid Synthesis

Inhibition IC50
8 µM

HepG2

(Hepatocellular

Carcinoma)

[5][6]

Cytotoxicity (up to)
No cytotoxicity up to

50 µM
- [5]
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Cancer Cell

Line
Assay

Concentratio

n Range

Incubation

Time

Observed

Effect
Reference

HepG2

(Hepatocellul

ar

Carcinoma)

MTT Assay 10-20 µM -

Significant

suppression

of

proliferation

[4]

Huh-7

(Hepatocellul

ar

Carcinoma)

MTT Assay 10-20 µM -

Significant

suppression

of

proliferation

[4]

ESCC

(Esophageal

Squamous

Cell

Carcinoma)

Cell Survival

Assay
0-80 µM 24-96 h

Significant

inhibition of

cell survival

[7]

C4-2

(Castration-

Resistant

Prostate

Cancer)

Proliferation

Assay

10 µM (in

combination

with

Enzalutamide

)

72 h

Strong

sensitization

to

Enzalutamide

[8][9]

HepG2

(Hepatocellul

ar

Carcinoma)

Colony

Formation

Assay

10-20 µM -

Significant

reduction in

colony

number

[4]

Huh-7

(Hepatocellul

ar

Carcinoma)

Colony

Formation

Assay

10-20 µM -

Significant

reduction in

colony

number

[4]

Key Signaling Pathways Modulated by BMS-303141
The anti-cancer effects of BMS-303141 are mediated through the modulation of specific

signaling pathways, which can vary depending on the cancer type.
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Induction of Endoplasmic Reticulum (ER) Stress and
Apoptosis in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells, inhibition of ACLY by BMS-303141 leads to the

induction of endoplasmic reticulum (ER) stress.[8] This stress response is a consequence of

the disruption of lipid metabolism, which is crucial for the proper functioning of the ER. The

accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR),

which, if prolonged, can lead to apoptosis.

The key signaling cascade initiated by BMS-303141 in HCC involves the phosphorylation of

eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the increased translation of

Activating Transcription Factor 4 (ATF4).[8] ATF4 then upregulates the expression of the pro-

apoptotic protein C/EBP homologous protein (CHOP), ultimately leading to programmed cell

death.[8]
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BMS-303141 induced ER stress-mediated apoptosis in HCC.

Sensitization of Castration-Resistant Prostate Cancer to
Androgen Receptor Antagonism via AMPK Activation
In castration-resistant prostate cancer (CRPC), BMS-303141 has shown significant efficacy

when used in combination with androgen receptor (AR) antagonists like enzalutamide.[8][9]

The inhibition of ACLY in these cells induces energetic stress, leading to the activation of AMP-

activated protein kinase (AMPK).[9]

Activated AMPK is a key cellular energy sensor that, once activated, initiates a cascade of

events to restore energy balance. In the context of CRPC, AMPK activation has a dual effect.

Firstly, it further inhibits fatty acid synthesis, exacerbating the metabolic stress. Secondly, and

more importantly, it leads to the suppression of AR activity, a key driver of CRPC progression.

[9] This synergistic action of ACLY inhibition and AR antagonism leads to enhanced cell death.
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Synergistic effect of BMS-303141 and Enzalutamide in CRPC.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study

the effects of BMS-303141.

Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and

experimental conditions.

Materials:

Cancer cell lines of interest

Complete culture medium

BMS-303141 (stock solution in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

Prepare serial dilutions of BMS-303141 in complete culture medium. A suggested

concentration range for initial experiments is 0.1 µM to 100 µM.

After 24 hours, replace the medium with 100 µL of medium containing the different

concentrations of BMS-303141. Include a vehicle control (DMSO) and a no-treatment

control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC50 value.
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Workflow for MTT Cell Viability Assay.
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Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with BMS-
303141.

Materials:

Cancer cell lines

Complete culture medium

BMS-303141

6-well plates

Crystal violet solution (0.5% in methanol)

Procedure:

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

Allow the cells to attach overnight.

Treat the cells with various concentrations of BMS-303141 for a defined period (e.g., 24 or

48 hours).

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete

medium.

Incubate the plates for 10-14 days, allowing colonies to form.

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with

crystal violet solution for 20 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies (typically defined as a cluster of ≥50 cells).
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Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general framework for detecting the phosphorylation or expression

levels of key proteins in the ER stress and AMPK pathways.

Materials:

Cancer cells treated with BMS-303141

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (specific to p-eIF2α, ATF4, CHOP, p-AMPK, total AMPK, and a loading

control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the treated cells and determine the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane with the primary antibody overnight at 4°C. (Refer to manufacturer's

datasheet for recommended antibody dilutions).

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Recommended Antibodies:

p-eIF2α (Ser51) Antibody: Cell Signaling Technology, #9721 (1:1000 dilution)[10]

ATF4 Antibody: Thermo Fisher Scientific, PA5-27576 (1:500-1:3000 dilution) or MA5-32364

(1:2000-1:5000 dilution)[11][12]

CHOP Antibody: Details to be sourced from specific publications.

p-AMPKα (Thr172) Antibody: Details to be sourced from specific publications.

AMPKα Antibody: Details to be sourced from specific publications.

In Vivo Xenograft Studies
The following are general protocols for establishing and treating tumor xenografts. Specific

details may vary based on the animal model and research question.

Hepatocellular Carcinoma (HepG2) Xenograft Model:

Cell Preparation: Harvest HepG2 cells and resuspend them in a mixture of serum-free

medium and Matrigel.

Implantation: Subcutaneously inject approximately 1 x 10⁷ HepG2 cells into the flank of

immunodeficient mice (e.g., nude mice).[13]
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x

width²)/2.[13][14]

Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice

into treatment and control groups. Administer BMS-303141 orally at a dose of 5 mg/kg/day.

[7] The vehicle for administration should be clearly defined (e.g., a solution in 0.5%

methylcellulose).

Endpoint: Continue treatment for a specified period (e.g., 8 days) and monitor tumor volume

and body weight.[7] At the end of the study, tumors can be excised for further analysis.

Castration-Resistant Prostate Cancer Xenograft Model:

Cell Line: Utilize a relevant CRPC cell line such as C4-2.

Animal Model: Use castrated male immunodeficient mice.

Implantation: Subcutaneously inject the CRPC cells.

Treatment: Once tumors are established, treat the mice with BMS-303141 (e.g., 10 µM) in

combination with an AR antagonist like enzalutamide.[8][9] The specific doses and

administration routes for the in vivo combination therapy need to be optimized.

Analysis: Monitor tumor growth and at the end of the study, tumors can be analyzed for

markers of apoptosis and signaling pathway activation.

Conclusion and Future Directions
BMS-303141 represents a promising therapeutic agent that targets a key metabolic

vulnerability in a range of cancers. Its ability to disrupt de novo lipogenesis and modulate

critical signaling pathways like ER stress-induced apoptosis and AMPK activation highlights the

potential of metabolic targeting in oncology. The synergistic effects observed when combined

with other targeted therapies, such as AR antagonists in prostate cancer, open up new

avenues for combination treatment strategies.
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Future research should focus on further elucidating the molecular mechanisms underlying the

differential sensitivity of various cancer types to BMS-303141. A comprehensive profiling of its

efficacy across a wider panel of cancer cell lines and in patient-derived xenograft models will

be crucial for identifying patient populations most likely to benefit from this therapy.

Furthermore, the exploration of additional combination strategies and the investigation of

potential resistance mechanisms will be vital for the successful clinical translation of ACLY

inhibitors like BMS-303141. This technical guide provides a solid foundation for researchers to

design and execute experiments aimed at advancing our understanding and application of this

novel anti-cancer agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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